Teleocidin B4

Description

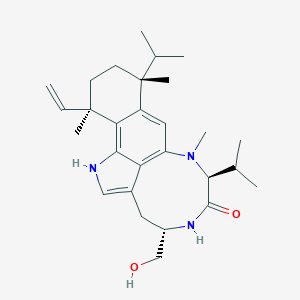

Structure

3D Structure

Properties

IUPAC Name |

(6S,9S,14R,17R)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYTUVXFLCCGCC-YGHSORLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@]4(C)C=C)(C)C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911580 | |

| Record name | 13-Ethenyl-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-di(propan-2-yl)-3,4,7,8,10,11,12,13-octahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11032-05-6, 78474-55-2 | |

| Record name | Teleocidin B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011032056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teleocidins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078474552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Ethenyl-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-di(propan-2-yl)-3,4,7,8,10,11,12,13-octahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELEOCIDIN B4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633532Z10M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Abundance and Isolation Methodologies of Teleocidin B4

Microbial Origin and Diversity of Producing Organisms

Teleocidin B4 is a secondary metabolite primarily produced by soil-dwelling bacteria, particularly from the phylum Actinomycetota (formerly Actinobacteria). guidetopharmacology.orgontosight.ai Its biosynthesis is complex, involving several enzymatic steps, including the action of a non-ribosomal peptide synthetase (NRPS), a P450 oxygenase, and a prenyltransferase. nih.govacs.org

Streptomyces Species as Primary Producers

The genus Streptomyces is the principal source of Teleocidin B4 and its analogs. nih.govguidetopharmacology.orgrsc.org These Gram-positive bacteria are renowned for their ability to produce a vast array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds. frontiersin.org The first discovery of the teleocidin class of compounds was from Streptomyces mediocidicus in 1960. jst.go.jp

Subsequent research has identified several other Streptomyces species capable of producing Teleocidin B4 and related compounds. These include:

Streptomyces blastmyceticus nih.govnih.gov

Streptomyces abikoensis nih.gov

Streptomyces sp. 680560 researchgate.netresearchgate.netnih.gov

Kitasatospora mediocidica (closely related to Streptomyces) nih.gov

The biosynthetic gene cluster (BGC) for teleocidin production has been identified in species like Streptomyces blastmyceticus, facilitating a deeper understanding of its formation. nih.govacs.org

Table 1: Selected Producers of Teleocidin B4 and Related Compounds

| Producing Organism | Compound(s) Produced | Reference |

|---|---|---|

| Streptomyces mediocidicus | Teleocidin A-2, Teleocidin B-1, B-2, B-3, B-4 | jst.go.jpacs.orgmdpi.com |

| Streptomyces blastmyceticus | Teleocidin B4 | nih.govnih.gov |

| Streptomyces sp. 680560 | Teleocidin B4 | nih.gov |

| Moorea producens (formerly Lyngbya majuscula) | Lyngbyatoxin A (Teleocidin A-1) | nih.govmdpi.comnih.gov |

Identification from Cyanobacterial Sources

While Streptomyces are the primary producers of the Teleocidin B-type compounds, structurally related analogs, specifically Teleocidin A-1 (also known as Lyngbyatoxin A), are naturally produced by cyanobacteria. nih.govnih.gov Lyngbyatoxin A was isolated from the marine cyanobacterium Moorea producens (previously classified as Lyngbya majuscula). nih.govmdpi.com

The biosynthetic pathways of Lyngbyatoxin A in cyanobacteria and Teleocidin B4 in Streptomyces are closely related, sharing a common precursor, Indolactam V, and similar enzymatic machinery. nih.govacs.org This shared biochemistry has enabled modern biotechnological approaches. For instance, researchers have successfully engineered the model cyanobacterium Anabaena sp. PCC 7120 to heterologously express the necessary genes from Actinobacteria for the production of Teleocidin B-4. nih.gov This demonstrates the potential of cyanobacterial systems as platforms for producing these complex molecules, even if they are not their native producers. nih.gov

Historical and Contemporary Isolation Techniques

The methods for obtaining Teleocidin B4 have evolved from traditional extraction and purification to advanced biotechnological production systems.

Historically, the isolation of teleocidins began with the work of Takashima and Sakai in 1960, who discovered the compounds from the culture broth of Streptomyces mediocidicus. rsc.org The initial isolation involved solvent extraction of the microbial culture followed by chromatographic separation to purify the different teleocidin isomers. The definitive structures of Teleocidin B-1, B-2, B-3, and B-4 were later determined using techniques like NMR spectroscopy and confirmed by X-ray crystallography of a derivative in 1966. jst.go.jpresearchgate.netnih.gov A more recent example of a classical isolation involved screening Streptomyces sp. 680560 for nematicidal activity, which led to the isolation and identification of Teleocidin B4 as the active compound through activity-guided fractionation. nih.gov

Contemporary approaches have expanded to include biosynthetic and synthetic biology methods.

Heterologous Expression : A significant modern technique involves transferring the teleocidin biosynthetic gene cluster from its native Streptomyces producer into a more genetically tractable host organism. acs.org For example, the teleocidin BGC from S. blastmyceticus has been expressed in Streptomyces lividans. acs.orgresearchgate.net This method can improve yields and simplify the purification process by avoiding the complex mixture of metabolites often produced by the original strain.

Cell-Free Protein Synthesis (CFPS) : An even more advanced technique involves reconstituting the entire multi-enzyme biosynthetic pathway for Teleocidin B in a cell-free system. acs.org By using lysates, such as those derived from tobacco BY-2 cells, researchers can produce the compound from precursor molecules (valine, tryptophan, S-adenosylmethionine, and geranyl pyrophosphate) in a controlled, in vitro environment. acs.org This approach offers a powerful platform for studying the biosynthetic pathway and producing analogs. acs.org

These modern techniques not only provide alternative sources for Teleocidin B4 but also enable the engineered production of novel derivatives for further scientific investigation. jst.go.jp

Elucidation of Teleocidin B4 Biosynthetic Pathways and Enzymology

Precursor Identification and Biosynthetic Assembly

The assembly of Teleocidin B4 follows a modular pathway, beginning with the construction of a core indolactam structure, which is subsequently decorated with a monoterpenoid moiety.

The core of Teleocidin B4 is the indolactam V skeleton, which is recognized as a crucial biosynthetic precursor. jst.go.jpnih.gov This nine-membered indole-fused lactam ring is essential for the biological activities of teleocidins. jst.go.jp The biosynthesis of indolactam V begins with the non-ribosomal peptide synthetase (NRPS) TleA, which synthesizes N-methyl-L-valyl-L-tryptophanol (NMVT). nih.govresearchgate.net This dipeptide alcohol then undergoes an intramolecular C-N bond formation between C4 of the indole (B1671886) ring and the N-13 of the peptide backbone, a reaction catalyzed by the P450 monooxygenase TleB, to yield indolactam V. nih.gov The identification of indolactam V as a key intermediate has been fundamental to understanding the subsequent steps in the formation of the diverse teleocidin family. kyoto-u.ac.jp

Feeding studies utilizing ¹³C-labeled amino acids have been instrumental in confirming the building blocks of the indolactam V core. rsc.org These experiments demonstrated the incorporation of L-valine and L-tryptophan into the structure. rsc.org Further studies also confirmed the incorporation of L-methionine, which provides the methyl group on the valine nitrogen. rsc.org Interestingly, while N-methyl-L-valyl-L-tryptophanol was shown to be incorporated, N-methyl-L-valyl-L-tryptophan was not, supporting the finding that the dipeptide intermediate is released from the NRPS as an alcohol rather than a carboxylic acid. rsc.org Deuterium (B1214612) labeling studies have also been employed to investigate the later stages of the biosynthesis, particularly the terpene cyclization catalyzed by TleD. nih.gov

The characteristic C₁₁ cyclic terpene portion of Teleocidin B4 is attached to the indolactam V core. rsc.org Isotopic labeling experiments in Streptomyces blastmyceticum have demonstrated that this monoterpenoid moiety is synthesized from D-glucose via the non-mevalonate pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway. researchgate.netpugetsound.edu This pathway is a common route for terpenoid biosynthesis in bacteria. rsc.org The assembly of the C₁₀ precursor, geranyl pyrophosphate (GPP), from isoprene (B109036) units derived from the DXP pathway precedes its attachment to the indolactam V core. nih.govrsc.org The prenyltransferase TleC then catalyzes the reverse prenylation, attaching the geranyl group to the C7 position of indolactam V to form teleocidin A-1, the direct precursor to the B-series teleocidins. nih.gov

Characterization of Biosynthetic Gene Clusters

The genetic basis for Teleocidin B4 production has been elucidated through the identification and analysis of biosynthetic gene clusters (BGCs) in producing organisms.

In 2014, genome sequencing of the Teleocidin B producer Streptomyces blastmyceticus led to the identification of the tle biosynthetic gene cluster. jst.go.jpnih.gov This was achieved by searching for genes homologous to those in the lyngbyatoxin A (a teleocidin analog) biosynthetic gene cluster. rsc.org The identified cluster contains three key genes:

tleA : Encodes a non-ribosomal peptide synthetase (NRPS) responsible for the synthesis of the dipeptide precursor. nih.govresearchgate.net

tleB : Encodes a P450 monooxygenase that catalyzes the cyclization to form the indolactam V ring. nih.govresearchgate.net

tleC : Encodes a prenyltransferase that attaches the geranyl moiety to indolactam V. nih.govresearchgate.net

Crucially, heterologous expression of only the tleABC cluster in Streptomyces lividans resulted in the production of teleocidin A-1, not Teleocidin B4. nih.govrsc.org This indicated that at least one essential enzyme was encoded outside of this primary cluster. Subsequent screening identified a C-methyltransferase gene, named tleD , located elsewhere on the chromosome. rsc.orgacs.org Co-expression of tleD with the tleABC cluster led to the production of Teleocidin B1, Teleocidin B4, and des-O-methylolivoretin C. nih.govrsc.org Further in vitro studies confirmed that TleD is a remarkable enzyme that not only methylates the geranyl group of teleocidin A-1 but also triggers the subsequent terpene cyclization to form the characteristic fused six-membered ring of the Teleocidin B series. nih.govrsc.org

The organization and sequence of the tle cluster from S. blastmyceticus show notable homology to other teleocidin-type BGCs. nih.gov The most well-characterized comparison is with the lyngbyatoxin A (ltx) gene cluster from the cyanobacterium Moorea producens. jst.go.jpnih.gov The enzymes TleA, TleB, and TleC share significant amino acid identity with their counterparts LtxA, LtxB, and LtxC, with identity scores of 47.8%, 47.2%, and 37.7%, respectively. rsc.org

Another homologous cluster, the pendolmycin (B48875) (mpn) gene cluster, was identified in Marinactinospora thermotolerans. jst.go.jp The enzymes MpnB, MpnC, and MpnD (a P450, NRPS, and prenyltransferase, respectively) share 40%, 44%, and 35% amino acid identity with LtxA, LtxB, and LtxC. jst.go.jp While functionally similar in creating an indolactam core, the prenyltransferase MpnD catalyzes a C5 reverse prenylation, unlike the C10 prenylation by TleC/LtxC. jst.go.jp These comparative analyses highlight a conserved biosynthetic strategy for the indolactam core while showcasing the evolutionary divergence of the tailoring enzymes that create the structural diversity seen in this family of natural products. The genetic organization of the teleocidin cluster in S. blastmyceticus has also been found to be identical to a putative teleocidin BGC in Streptomyces clavuligerus ATCC 27064, although the surrounding gene context is entirely different. nih.gov

Functional and Structural Analysis of Key Biosynthetic Enzymes

The biosynthesis of Teleocidin B4 is a complex process orchestrated by a series of specialized enzymes. The core genetic blueprint for this pathway is located in the tle gene cluster, originally identified in Streptomyces blastmyceticus. nih.govacs.org This cluster encodes the primary enzymes responsible for constructing the characteristic indolactam and terpenoid moieties of the molecule. Key enzymes in this pathway include a Non-Ribosomal Peptide Synthetase (TleA), a Cytochrome P450 oxidase (TleB), and a prenyltransferase (TleC). nih.govubc.ca

Non-Ribosomal Peptide Synthetases (NRPS) in Initial Peptide Formation

The initial step in the assembly of the Teleocidin B4 core structure is the formation of a dipeptide, a reaction catalyzed by the Non-Ribosomal Peptide Synthetase (NRPS) TleA. acs.orgresearchgate.net Unlike ribosomal protein synthesis, NRPSs are large, modular enzymes that can incorporate non-proteinogenic amino acids and modify the peptide backbone.

The TleA enzyme is a multi-domain protein. jst.go.jp Its adenylation (A) domains are responsible for recognizing and activating specific amino acid substrates. Functional analyses have shown that the A domains of TleA selectively accept L-valine and L-tryptophan as substrates. jst.go.jp These activated amino acids are then tethered to thiolation (T) domains, also known as peptidyl carrier proteins (PCP). A condensation (C) domain then catalyzes the formation of the peptide bond between the two amino acids. Furthermore, TleA possesses a terminal reductase (R) domain that catalyzes the four-electron reduction of the carrier protein-tethered dipeptide, releasing the linear precursor, N-methyl-L-valyl-L-tryptophanol (NMVT). jst.go.jp

Cytochrome P450 Oxidases (TleB)

Following the synthesis of the linear dipeptide NMVT by TleA, the Cytochrome P450 (CYP) oxidase, TleB, plays a crucial role in the formation of the indolactam scaffold, a defining feature of teleocidins. researchgate.netjst.go.jpsci-hub.se

TleB catalyzes a challenging oxidative cyclization reaction. researchgate.net Specifically, it facilitates an intramolecular C-N bond formation between the C4 position of the tryptophan indole ring and the N13 of the peptide backbone. jst.go.jpsci-hub.se This reaction is remarkable because the C4 position of an indole ring is generally not reactive toward nucleophilic attack. researchgate.net The enzymatic activity of TleB overcomes this hurdle to construct the unique nine-membered lactam ring of the indolactam V core structure. sci-hub.seresearchgate.net In vitro assays have confirmed that TleB performs this selective intramolecular C-H bond amination to convert NMVT into indolactam V. researchgate.netresearchgate.net

The precise mechanism by which TleB catalyzes this C-N bond formation has been a subject of investigation. An early hypothesis suggested a pathway involving the epoxidation of the indole ring, followed by a nucleophilic attack from the amide nitrogen. acs.org

However, more recent multiscale computational studies and mechanistic investigations support a diradical pathway. researchgate.netacs.org This proposed mechanism involves a hydrogen atom transfer (HAT) from the N1 nitrogen of the indole ring to the P450's active species, Compound I (Cpd I). This is followed by a second HAT from the N13 amide nitrogen to the resulting Compound II (Cpd II), ultimately leading to the C-N bond formation. researchgate.net Computational simulations have highlighted that the conformational dynamics of the substrate radical species, influenced by the enzyme's active site environment, are key to modulating the reaction's selectivity and reactivity. acs.org

Prenyltransferases (TleC)

The final enzyme specified in this biosynthetic sequence is the prenyltransferase TleC, which modifies the newly formed indolactam V scaffold. nih.gov Prenyltransferases are a class of enzymes that catalyze the attachment of prenyl groups (derived from isoprene) to acceptor molecules.

TleC is an ABBA-type prenyltransferase that catalyzes a regio- and stereo-selective "reverse" prenylation reaction. jst.go.jp In a typical prenylation, the C1 of the prenyl donor (like geranyl pyrophosphate, GPP) attaches to the acceptor molecule. In the case of TleC, however, the attachment occurs at a different carbon of the prenyl group. The enzyme transfers a geranyl group from GPP to the C7 position of the indole ring of indolactam V. jst.go.jpresearchgate.net This specific placement of the terpene moiety is crucial for the subsequent cyclization steps that lead to the final Teleocidin B4 structure. In vitro analyses have confirmed that TleC catalyzes this reverse prenylation to generate teleocidin A-1 (also known as lyngbyatoxin A), the direct precursor for the final cyclization step. nih.govjst.go.jp

Crystal Structure Insights into Substrate Specificity

The three-dimensional architecture of the enzymes involved in the biosynthesis of Teleocidin B4 provides critical insights into their substrate specificity and catalytic mechanisms. X-ray crystallography has been instrumental in elucidating the structures of key enzymes, offering a molecular basis for their function.

Within the active site, the indolactam core of the substrate is recognized through a network of hydrogen bonds. jst.go.jp This precise recognition orients the geranyl side chain for the subsequent methylation and cyclization reactions. Molecular dynamics simulations based on the crystal structure suggest that the conformation of the geranyl group is crucial for the reaction to proceed. jst.go.jp Specifically, a dihedral angle of approximately 60–90° for C23–C24–C25–C26 is favored, which positions the C25 atom in close proximity (less than 4 Å) to the methyl group of SAM, facilitating the initial methylation step. jst.go.jp While the crystal structure provides a clear picture of substrate binding and the initial step of the reaction, the structural basis for the subsequent 1,2-hydride shift and the rearrangement of the spiro-intermediate to form the final products remains an area of active investigation. jst.go.jp

C-Methyltransferases (TleD)

The enzyme TleD is a bifunctional S-adenosyl-L-methionine (SAM)-dependent methyltransferase and cyclase that plays a pivotal role in the late stages of Teleocidin B4 biosynthesis. nih.gov It is responsible for both the methylation of the geranyl moiety of the precursor and the subsequent cyclization to form the characteristic terpene ring structure of the teleocidin B family. researchgate.net The gene encoding TleD is notably located outside the main tle biosynthetic gene cluster in Streptomyces blastmyceticus. acs.orgresearchgate.net

Role in Methylation-Triggered Terpene Cyclization

The primary function of TleD is to catalyze the C-methylation of the precursor, lyngbyatoxin A (teleocidin A-1), which then triggers a cascade of cyclization reactions. jst.go.jpresearchgate.net In vitro analysis has demonstrated that the reaction of TleD with lyngbyatoxin A and SAM yields Teleocidin B4, along with other teleocidin B isomers and des-O-methylolivoretin C. jst.go.jp This indicates that these varied products arise from a common intermediate following the initial methylation event. nih.gov

The proposed mechanism initiated by TleD involves the following key steps:

C-methylation: TleD facilitates the transfer of a methyl group from SAM to the C25 position of the geranyl side chain of lyngbyatoxin A. nih.gov

Cation Migration: This methylation event generates a carbocation at C25, which then migrates to C26. nih.gov Isotope labeling studies using [D-25]lyngbyatoxin A have confirmed this, showing that the deuterium atom shifts from C-25 to C-26 during the reaction. nih.gov

Spiro-intermediate Formation: The cation at C26 then reacts with the electron-rich C7 position of the indole ring in a Re-face attack, leading to the formation of a spiro-intermediate. nih.gov

Rearrangement: This spiro-intermediate is unstable and spontaneously rearranges through different pathways to yield Teleocidin B4 and other related compounds. nih.gov

This methylation-triggered cyclization is a remarkable enzymatic process that constructs the complex polycyclic architecture of the teleocidin B series from a linear prenylated precursor. researchgate.net

Enzyme Engineering for Unnatural Product Generation

The unique catalytic capabilities of TleD and other enzymes in the teleocidin biosynthetic pathway make them attractive targets for enzyme engineering. The goal of such engineering is to create novel, "unnatural" products with potentially improved or altered biological activities. jst.go.jpbohrium.com By modifying the substrate specificity or catalytic mechanism of these enzymes, it is possible to generate structurally diverse derivatives that are not found in nature.

Engineering efforts can focus on several aspects:

Altering Substrate Specificity: Modifying the active site of TleD could enable it to accept non-native substrates, leading to the production of novel teleocidin analogs with different side chains. nih.gov

Controlling Cyclization Pathways: Engineering the enzyme could potentially influence the rearrangement of the spiro-intermediate, favoring the production of one specific isomer or even generating entirely new cyclized structures.

These enzyme engineering studies not only provide valuable tools for generating new chemical entities for drug discovery but also deepen our understanding of the fundamental mechanisms of these complex enzymatic reactions. jst.go.jp

Advanced Biosynthetic Approaches and Pathway Engineering

Recent advancements in synthetic biology and metabolic engineering have opened up new avenues for the production and diversification of complex natural products like Teleocidin B4. These approaches offer alternatives to traditional methods of isolation from natural sources or complex chemical synthesis.

Cell-Free Synthetic Biology Platforms for Pathway Reconstitution

Cell-free synthetic biology platforms have emerged as a powerful tool for reconstituting complex biosynthetic pathways in vitro. acs.org These systems utilize cell lysates, such as those from tobacco (BY-2) or wheat germ, which contain the necessary machinery for protein synthesis. acs.orgnih.gov By adding the genes encoding the biosynthetic enzymes, the entire pathway can be reconstructed in a controlled, cell-free environment.

The teleocidin B biosynthetic pathway has been successfully reconstituted using a BY-2 cell-free protein synthesis (CFPS) system. acs.orgresearcher.life This involved expressing the four key enzymes (TleA, TleB, TleC, and TleD) and the phosphopantetheinyl transferase Sfp. acs.org This cell-free approach offers several advantages:

Rapid Prototyping: It allows for the rapid testing and optimization of biosynthetic pathways without the need to genetically modify living organisms. nih.gov

Overcoming Toxicity: It bypasses issues of product toxicity to a host organism.

Direct Access and Control: It allows for the direct supply of precursors and cofactors and the easy monitoring of reaction intermediates. acs.org

In one study, the cell-free system was capable of producing significant quantities of teleocidin B-3, demonstrating the high metabolic activity of the platform. nih.gov This technology holds great promise for identifying pathway bottlenecks, characterizing unknown enzymes, and producing complex natural products on demand. acs.orgnih.gov

Strategies for Heterologous Expression and Production

Heterologous expression, the expression of genes in a host organism that does not naturally produce the compound of interest, is a widely used strategy for the production of natural products. The cyanobacterium Anabaena sp. strain PCC 7120 has been successfully engineered as a heterologous host for the production of Teleocidin B4. nih.govacs.org

This was achieved by introducing the codon-optimized genes from the teleocidin B biosynthetic gene cluster from Streptomyces blastmyceticus into Anabaena. acs.org Researchers were able to produce not only Teleocidin B4 but also other indolactam natural products like pendolmycin and lyngbyatoxin A. nih.gov A two-plasmid system was also developed for the production of Teleocidin B4, which can be introduced into the host via coconjugation. nih.gov

Another common heterologous host is Streptomyces lividans. nih.gov The initial heterologous expression of the tleABC gene cluster in S. lividans only yielded the precursor teleocidin A-1. researchgate.net The subsequent co-expression of the tleD gene, which was identified outside the main cluster, was necessary to achieve the production of Teleocidin B1, B4, and des-O-methylolivoretin C. researchgate.net This highlights the importance of identifying all the necessary genes for a complete biosynthetic pathway.

Precursor-Directed Biosynthesis for Analog Diversification

Precursor-directed biosynthesis has emerged as a powerful strategy to expand the structural diversity of teleocidin-related compounds. This approach leverages the inherent substrate promiscuity of certain biosynthetic enzymes, which can accept and process synthetic analogs of natural substrates to generate novel, "unnatural" products. guidetopharmacology.orgresearchgate.net In the biosynthesis of Teleocidin B4, the cytochrome P450 oxidases, TleB from Streptomyces blastmyceticus and its homolog HinD from Streptoalloteichus hindustanus, play a crucial role in this process. sci-hub.senih.gov These enzymes catalyze the key intramolecular C-N bond formation to create the characteristic indolactam scaffold and have been shown to accept a variety of modified substrates. sci-hub.senih.gov

Initial studies demonstrated the differing substrate specificities of these enzymes. While HinD can catalyze the C-N bond formation in both N-methyl-L-valyl-L-tryptophanol (NMVT) and N-methyl-L-phenylalanyl-L-tryptophanol (NMFT), TleB was found to only accept NMVT as a substrate. sci-hub.senih.gov This promiscuity of HinD and the more selective nature of TleB provide tools for chemoenzymatic synthesis. By feeding synthetic precursors to the teleocidin-producing organisms or in in vitro enzymatic reactions, researchers have successfully generated a series of novel molecules with altered ring structures and substitutions. guidetopharmacology.orgsci-hub.se

A key area of exploration has been the modification of the dipeptide precursor. For instance, substrate analogs with substitutions at the N13 position (the nitrogen of the valine residue) with functional groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) were synthesized and tested. nih.govjst.go.jp When these analogs were subjected to the enzymatic action of TleB and HinD, instead of the typical nine-membered indolactam ring, novel 6/5/6 tricyclic compounds were formed. nih.govjst.go.jp This structural rearrangement is proposed to occur via a C2-C3 epoxide or 3β-hydroxy-indolenine intermediate, followed by an attack from the C14-OH group to form the new six-membered ring. jst.go.jp

Further diversification was achieved by modifying the indole ring of the tryptophan precursor. The use of a benzo[b]thiophene analog in place of the indole moiety in reactions with HinD resulted in O-demethylated products. nih.gov Similarly, substrates with a methylated indole nitrogen (N1-methyl indole) led to N-demethylated products. nih.gov In a notable example, replacing the N13-methyl group with a thiol group (-SH) led to the formation of a sulfur-containing nine-membered ring, thioindolactam V, which exhibits a different conformation compared to the natural indolactam V. sci-hub.sesciengine.com This demonstrates that the dissociation energy of the heteroatom-hydrogen bond is a critical factor in determining the final ring structure. jst.go.jp

These studies underscore the utility of precursor-directed biosynthesis as a robust method for generating a library of teleocidin analogs with novel scaffolds, which would be challenging to produce through traditional chemical synthesis. guidetopharmacology.org The relaxed substrate specificity of enzymes like TleB and HinD allows for the exploration of chemical space around the core teleocidin structure, leading to the creation of compounds with potentially new biological activities. nih.govwikidata.org

Research Findings on Precursor-Directed Biosynthesis of Teleocidin Analogs

The following table summarizes the outcomes of precursor-directed biosynthesis experiments using various substrate analogs with the P450 enzymes TleB and HinD.

| Precursor Substrate | Enzyme(s) | Resulting Product(s) | Key Structural Change |

| N-methyl-L-valyl-L-tryptophanol (NMVT) | TleB, HinD | Indolactam V | Formation of the natural nine-membered indolactam ring |

| N-methyl-L-phenylalanyl-L-tryptophanol (NMFT) | HinD | Indolactam F | Formation of a nine-membered indolactam ring with a phenyl group |

| NMVT analog with N13-NH2 substitution | TleB, HinD | 6/5/6 tricyclic compound | Formation of a new 6-membered ring |

| NMVT analog with N13-OCH3 substitution | TleB, HinD | 6/5/6 tricyclic compound, Demethylated product | Formation of a new 6-membered ring and demethylation |

| NMVT analog with N13-OH substitution | TleB, HinD | 6/5/6 tricyclic compound | Formation of a new 6-membered ring |

| Benzo[b]thiophene analog of NMVT | HinD | O-demethylated products | O-demethylation |

| N1-methyl indole analog of NMVT | HinD | N-demethylated products | N-demethylation |

| NMVT analog with N13-SH substitution | TleB | Thioindolactam V | Formation of a nine-membered sulfur-containing ring |

Total Chemical Synthesis of Teleocidin B4 and Analogue Libraries

Historical Development of Synthetic Methodologies

Early synthetic endeavors targeting the teleocidin family laid the groundwork for the sophisticated strategies employed today. Initial approaches often focused on the construction of the key structural motifs, the nine-membered lactam ring and the functionalized indole (B1671886) core. Over the years, numerous total syntheses of indolactam V, the biosynthetic precursor to the teleocidin B family, have been reported, showcasing a variety of synthetic strategies. nih.gov These early efforts highlighted the challenges associated with the stereocontrolled formation of the quaternary center and the construction of the strained nine-membered ring. The evolution of synthetic methodologies has seen a shift towards more convergent and efficient routes, leveraging modern synthetic transformations to streamline the assembly of this complex natural product. A significant breakthrough has been the development of a unified and modular approach that allows for the synthesis of multiple members of the teleocidin B family from a common intermediate. nih.govacs.org

Convergent Strategies for the Indolactam V Core Synthesis

Electrochemical Aryl Amination as a Key Step

A pivotal transformation in the convergent synthesis of the indolactam V core is the use of an electrochemically-assisted, nickel-catalyzed amination. nih.govescholarship.org This method facilitates the crucial C-N bond formation between the C4 position of the indole nucleus and the amino group of a valine derivative. researchgate.net This electrochemical approach represents a significant advancement over traditional cross-coupling methods, often proceeding under mild conditions and with high efficiency. The use of an amidine-based ligand has been shown to be effective in this transformation. escholarship.org This step is instrumental in setting up the subsequent cyclization to form the characteristic nine-membered ring of the indolactam core.

Copper-Mediated Tryptophol (B1683683) Construction Techniques

Following the key amination step, the construction of the tryptophol side chain at the C3 position of the indole is another critical aspect of the synthesis. Copper-mediated methodologies have proven to be particularly effective for this transformation. One successful strategy involves a copper-assisted nucleophilic opening of a chiral aziridine (B145994) ring by the indole nucleus. nih.govescholarship.org The addition of copper(I) chloride was found to be crucial for the reproducibility and scalability of this reaction. nih.gov This step efficiently installs the necessary carbon framework and stereochemistry for the subsequent macrolactamization.

Macrolactamization Approaches to Form the Nine-Membered Ring

The formation of the nine-membered lactam ring is a challenging yet essential step in the synthesis of the indolactam V core. A remarkable base-induced macrolactamization has been successfully employed to forge this strained ring system. nih.govacs.org After removal of protecting groups from the precursor, the addition of a strong base, such as lithium diisopropylamide (LDA), directly effects the macrocyclization. nih.gov This direct approach to forming the lactam is highly efficient and avoids the need for more elaborate cyclization protocols.

Stereocontrolled Introduction of the Terpenoid Moiety

With the indolactam V core in hand, the next critical phase of the total synthesis of Teleocidin B4 is the stereocontrolled attachment of the terpenoid side chain. This is a significant challenge due to the need to control the stereochemistry at the newly formed quaternary carbon center.

Carbon-Hydrogen (C-H) Borylation in Functionalization

A key innovation in the stereocontrolled introduction of the terpenoid moiety is the strategic use of C-H borylation. nih.govresearchmap.jp This reaction allows for the direct functionalization of a C-H bond on the indole core, setting the stage for the subsequent coupling reaction. Specifically, iridium-catalyzed C-H borylation has been used to selectively install a boronate ester at the C7 position of the indolactam core. nih.gov This borylated intermediate is then poised for a subsequent palladium-catalyzed cross-coupling reaction. The tactical combination of C-H borylation with a Sigman-Heck transform has enabled a convergent and stereocontrolled synthesis of the teleocidins. nih.govacs.orgnih.gov This powerful sequence allows for the efficient and stereoselective formation of the challenging carbon-carbon bond that links the indolactam core to the terpenoid fragment, ultimately leading to the successful total synthesis of Teleocidin B4.

Stereoselective Quaternary Center Formation via Sigman-Heck Reactions

A pivotal challenge in the synthesis of Teleocidin B4 is the construction of its two all-carbon quaternary stereocenters. A highly effective strategy for installing the crucial C19 quaternary center was developed by Baran and colleagues, employing a sophisticated palladium-catalyzed oxidative Heck reaction, often referred to as a Sigman-Heck reaction. wikidata.orgwikipedia.org This method represents a key step in their unified 11-step total synthesis of the Teleocidin B family. wikidata.orgalfa-chemistry.com

The reaction involves the coupling of an advanced boronic acid intermediate, derived from the functionalized indolactam core, with a homoallylic alcohol. nih.gov The transformation is catalyzed by a palladium(II) complex bearing a chiral pyridine-oxazoline (PyOX) ligand. wikipedia.org A remarkable feature of this approach is the high degree of stereocontrol, where the configuration of the newly formed quaternary center is dictated by the choice of the PyOX ligand's enantiomer. By using either the (S)- or (R)-PyOX ligand, chemists can selectively synthesize intermediates leading to different diastereomers of the final natural product, such as Teleocidin B-2/B-4 or Teleocidin B-1/B-3. wikipedia.org This redox-relay Heck reaction proceeds under mild conditions and showcases the power of modern catalytic methods to solve long-standing synthetic challenges in natural product chemistry. sigmaaldrich.comnih.gov

Vinyllithium (B1195746) Addition and Subsequent Ring Closure Pathways

The final stage of the Baran synthesis of Teleocidin B4 involves the formation of the terpene ring through a vinyllithium addition and a subsequent cyclization cascade. alfa-chemistry.comnih.gov This step elegantly completes the carbon skeleton of the natural product. The process begins with the addition of a vinyllithium reagent to a ketone precursor. alfa-chemistry.comnih.gov The resulting tertiary alcohol intermediate is then subjected to an acid-promoted Friedel-Crafts-type alkylation. This reaction forges the final carbon-carbon bond between the vinyl group and the electron-rich indole ring, thereby closing the six-membered terpene ring. nih.gov While this final annulation is powerful in its ability to complete the complex core structure, it was noted to proceed with only modest diastereomeric control, requiring separation of the isomers. nih.govnih.gov

Comparative Analysis of Synthetic Efficiency and Stereocontrol

The evolution of synthetic strategies toward Teleocidin B4 provides a clear illustration of advancements in organic chemistry. Early total syntheses of Teleocidin B congeners were lengthy, often requiring between 17 and 28 steps. alfa-chemistry.com These routes, while successful, were less efficient and often struggled with stereocontrol.

In contrast, the unified 11-step synthesis reported by the Baran group represents a significant leap in efficiency. wikidata.orgalfa-chemistry.com This is largely attributed to its convergent design and the implementation of powerful, modern catalytic methods. An earlier approach to the core of Teleocidin B4 by the Sames group also utilized innovative C-H bond functionalization, but the Baran route's combination of C-H borylation and the tactical Sigman-Heck reaction proved exceptionally effective for a complete synthesis. wikipedia.orgwikipedia.orgnih.gov

Table 1: Comparison of Teleocidin B4 Synthetic Routes

| Feature | Early Synthetic Routes | Baran Synthesis (2019) |

|---|---|---|

| Number of Steps | 17-28 alfa-chemistry.com | 11 wikidata.orgalfa-chemistry.com |

| Key Strategy for Quaternary Center | Various classical methods | Stereocontrolled Sigman-Heck Reaction wikipedia.orgsigmaaldrich.com |

| Stereocontrol | Often challenging, requiring separations | High, ligand-controlled stereoselectivity wikipedia.orgsigmaaldrich.com |

| Overall Efficiency | Lower | High, convergent, and "ideal" nih.gov |

Synthesis of Conformationally Restricted Analogues for Mechanistic Probing

The biological activity of Teleocidin B4 and its parent structure, Indolactam V, is intimately linked to their three-dimensional shape. Conformational studies have revealed that the nine-membered lactam ring of Indolactam V exists as an equilibrium between two stable conformers: a "twist" form and a "sofa" form. aladdin-e.com To determine which of these conformations is responsible for binding to and activating Protein Kinase C (PKC), researchers have designed and synthesized conformationally restricted analogues. aladdin-e.comchem960.com

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Teleocidin B4 | 72425 nih.govguidetopharmacology.org |

| Indolactam V | 105000 wikidata.orguni.lu |

| 4-Bromoindole | 676494 uni.lufishersci.ca |

| Vinyllithium | 637931 nih.govwikipedia.org |

| Boronic Acid | 61668 nih.gov |

| Pyridine-oxazoline (PyOX) ligand | 688211 (for (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, a representative PyOX ligand) nih.gov |

| 7-acetylindolactam V | Not available |

| 5-acetylindolactam V | Not available (related to 5-Acetylsalicylamide, CID 198212) nih.gov |

Molecular Mechanisms of Action and Cellular Signaling Pathways Modulated by Teleocidin B4

Protein Kinase C (PKC) Activation Dynamics

Teleocidin B4 is recognized as a powerful activator of PKC, a family of serine/threonine kinases crucial for regulating a multitude of cellular processes. rsc.org The activation of PKC by Teleocidin B4 is a key event that initiates a cascade of downstream signaling events.

The Protein Kinase C family consists of at least ten isoforms, which are categorized into three main groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). oup.com Teleocidin B4, along with other tumor promoters like phorbol (B1677699) esters, activates conventional and novel PKC isoforms. researchgate.netideayabio.com

Notably, research has highlighted the specific activation of PKCα by Teleocidin B4. guidetopharmacology.orgguidetopharmacology.org This activation has been linked to the upregulation of hypoxia-inducible factor 1 (HIF-1)-responsive genes, which is achieved by increasing the expression of HIF-1α. guidetopharmacology.org The activation of PKCα by Teleocidin B4 initiates a signaling cascade involving the mTORC pathway, ultimately leading to the accumulation of HIF-1α protein. acs.orgnih.govacs.org While some PKC isoforms like PKCα, β, and δ are found in many cell types, others such as PKCγ and PKCθ have more specific locations, primarily in the central nervous system and T lymphocytes, respectively. oup.com

Teleocidin B4 activates PKC by binding to the C1 domain, a cysteine-rich motif within the regulatory region of conventional and novel PKC isoforms. researchgate.netnih.gov This C1 domain is the recognition site for the endogenous second messenger diacylglycerol (DAG). nih.gov Teleocidin B4 and other structurally diverse natural products, such as phorbol esters and aplysiatoxin, act as DAG mimics, competing for and binding to this site. ideayabio.comnih.gov

The C1 domain itself is a compact structural unit of about 50 amino acids that tightly binds two zinc ions. researchgate.net The binding of Teleocidin B4 to the C1 domain is a critical step in the activation of PKC. nih.gov Specifically, direct binding of a semisynthetic analog of Teleocidin B4 to the diacylglycerol binding site of PKCα has been demonstrated. guidetopharmacology.orgguidetopharmacology.org This interaction stabilizes the active conformation of the enzyme, leading to its translocation from the cytosol to the cell membrane, where it can phosphorylate its target substrates. rsc.org

The activation of PKC by Teleocidin B4 triggers a variety of signal transduction pathways that control fundamental cellular processes, including cell proliferation, survival, and differentiation. rsc.orgacs.org One significant pathway affected is the PKCα/mTORC signaling pathway. acs.orgnih.gov Activation of this pathway by Teleocidin B4 leads to the accumulation of HIF-1α protein, which in turn upregulates the transcription of HIF-1 target genes. acs.orgnih.govacs.org These target genes are involved in critical processes such as angiogenesis and cell survival, particularly under hypoxic conditions. acs.orgnih.gov

The ability of Teleocidin B4 to persistently activate PKC, unlike the transient activation by the rapidly metabolized diacylglycerol, can lead to long-term changes in gene expression and cellular behavior. rsc.org This sustained activation is a key factor in its potent biological activities.

Receptor Interaction Studies

The interaction of Teleocidin B4 with its cellular receptors, primarily the C1 domains of PKC, has been a major focus of research to understand its potent biological effects.

Teleocidin B4 exhibits high-affinity binding to phorbol ester receptors, which are the C1 domains of PKC. ontosight.ainih.govsci-hub.se Although structurally distinct from phorbol esters, Teleocidin B4 competes with them for the same binding sites. nih.govnih.gov Studies have shown that Teleocidin B4 can inhibit the binding of radiolabeled phorbol esters to their receptors in a concentration-dependent manner, indicating a shared binding site and mechanism of action. nih.govsci-hub.seresearchgate.net

The binding affinity of Teleocidin B4 and its analogs to PKC isoforms has been quantified in various studies. For instance, a semisynthetic analogue of Teleocidin B4 was found to bind to the diacylglycerol binding site of PKCα with a dissociation constant (Kd) of 1.1 nM. guidetopharmacology.orgguidetopharmacology.org In human platelets, Teleocidin was found to compete with [3H]phorbol dibutyrate for high-affinity receptors with an inhibition constant (Ki) of 1.9 nM. nih.gov

| Compound | Receptor/Domain | Binding Constant (Ki/Kd) | Assay System |

|---|---|---|---|

| Teleocidin B4 analogue (C38OX6) | PKCα (diacylglycerol binding site) | 1.1 nM (Kd) | Direct binding assay |

| Teleocidin | High-affinity phorbol ester receptors | 1.9 nM (Ki) | Competition with [3H]PDBu in human platelets |

| [3H]Phorbol 12,13-dibutyrate ([3H]PDBu) | PKC (rat brain isozyme mixture) | 2.6 nM (Kd) | Direct binding assay |

The fact that structurally diverse compounds like Teleocidin B4 and phorbol esters bind to the same receptor has prompted the development of pharmacophore models to identify the common structural features required for PKC activation. pnas.orgpnas.org These models aim to define the three-dimensional arrangement of functional groups necessary for high-affinity binding.

Early models proposed that the key pharmacophoric elements include hydrogen bond donors and acceptors, as well as a significant lipophilic group, arranged in a specific spatial orientation. pnas.org By superimposing the structures of Teleocidin B4 and phorbol esters, researchers have been able to construct models of the receptor cavity, highlighting the electrostatic and steric requirements for ligand binding. pnas.org These pharmacophore models serve as valuable tools for the rational design of new PKC modulators with potentially improved selectivity and therapeutic properties. pnas.org The development of such models relies on understanding the conformational flexibility of the ligands and identifying the bioactive conformation that binds to the receptor. pnas.org

Downstream Cellular Effects and Signaling Cascades Modulated by Teleocidin B4

Teleocidin B4 exerts significant influence over various cellular signaling pathways, leading to distinct downstream effects. Its primary mode of action involves the activation of Protein Kinase C (PKC), which sets off a cascade of intracellular events. nih.govnih.gov

Upregulation of Hypoxia-Inducible Factor 1 (HIF-1) Activity

A key consequence of Teleocidin B4 activity is the upregulation of Hypoxia-Inducible Factor 1 (HIF-1) signaling. nih.govciteab.com HIF-1 is a critical transcription factor that allows cells to adapt to low oxygen (hypoxic) conditions by controlling genes involved in survival, angiogenesis, and proliferation. nih.govfishersci.ca Activation of HIF-1 signaling by compounds like Teleocidin B4 is seen as a potential therapeutic strategy for ischemic diseases. nih.govresearchgate.net

Screening studies identified Teleocidin B4 as a microbial metabolite that activates HIF-1. nih.govfishersci.ca This effect is not unique to Teleocidin B4; other PKC activators, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) and 10-Me-Aplog-1, also stimulate HIF-1 activity. uni.lu This suggests that the activation of the HIF-1 signaling pathway is a general feature of PKC activators, irrespective of their tumor-promoting capabilities. uni.lu

| Compound | Primary Target | Effect on HIF-1 Activity | Reference |

|---|---|---|---|

| Teleocidin B4 | Protein Kinase C (PKC) | Upregulation | uni.lu |

| TPA | Protein Kinase C (PKC) | Upregulation | uni.lu |

| 10-Me-Aplog-1 | Protein Kinase C (PKC) | Upregulation | uni.lu |

Research into the mechanism of HIF-1 activation by Teleocidin B4 has pinpointed the involvement of the PKCα/mTORC signaling pathway. nih.govresearchgate.net The process begins with Teleocidin B4 activating Protein Kinase C alpha (PKCα). guidetopharmacology.orgwikidata.org This activation then propagates a signal through the mammalian target of rapamycin (B549165) complex (mTORC), which ultimately leads to the observed increase in HIF-1 activity. nih.govciteab.com Studies using chemical and genetic inhibitors have confirmed that the upregulation of this specific PKCα/mTORC pathway is the direct cause of the subsequent accumulation of the HIF-1α protein. uni.lu

The upregulation of HIF-1 activity by Teleocidin B4 is achieved by increasing the cellular concentration of the HIF-1α protein subunit. nih.govguidetopharmacology.org The stability of HIF-1α is tightly regulated, and under normal oxygen conditions, it is rapidly degraded. frontiersin.org Western blot analyses have demonstrated that treatment with Teleocidin B4 leads to a significant increase in the levels of HIF-1α protein. uni.lu

Importantly, further investigation has shown that this accumulation is not due to an inhibition of the protein's degradation process. uni.lu When cells were treated with a proteasome inhibitor (which blocks protein degradation), the addition of Teleocidin B4 further increased HIF-1α levels. uni.lu This indicates that PKC activators like Teleocidin B4 enhance the expression levels of HIF-1α protein rather than preventing its breakdown. uni.lu

Induction of Apoptosis in Specific Cellular Models

In addition to its effects on HIF-1, Teleocidin B4 has been observed to induce apoptosis, or programmed cell death, in certain cellular contexts. wikidata.org This biological activity has been reported in specific cancer cell lines. wikidata.org For instance, studies have shown that Teleocidin B4 can trigger apoptosis in human leukemia cells. wikidata.org

Conformational Dynamics and Their Correlation with Biological Activity

The three-dimensional shape of the Teleocidin B4 molecule is not static. It exhibits conformational dynamics that are directly linked to its biological function. idrblab.netclockss.org The molecule's core structure includes a nine-membered lactam ring, and the isomerization of the amide bond within this ring leads to a dynamic equilibrium between at least two distinct conformational states. clockss.orgidrblab.net

Characterization of "TWIST" and "SOFA" Conformations

The two primary conformations of the indolactam core of teleocidins are known as the "TWIST" and "SOFA" forms. idrblab.netscispace.comresearchgate.net These arise from the cis-trans isomerization of the lactam amide bond. idrblab.net The equilibrium between these two shapes has raised questions about which conformer is responsible for the molecule's potent biological effects. scispace.com

Computer modeling and NMR spectroscopy have been used to study this dynamic behavior. idrblab.net Research on synthetic, conformationally-restricted analogs has provided significant insight. idrblab.net Benzolactams, which are synthetic mimics of the teleocidin core, were designed to exist exclusively in one form or the other. idrblab.net Eight-membered benzolactam rings can only adopt the "TWIST" form, while nine- and ten-membered rings exist solely in the "SOFA" form. idrblab.net Biological activity assays showed that the "TWIST" form analogs were potent, whereas the "SOFA" form analogs were inactive. idrblab.net This strongly suggests that the "TWIST" conformation is the biologically active shape for binding to and activating PKC. idrblab.netidrblab.net Specifically, the C1 domains of conventional PKCs appear to bind only the "twist" form with high potency. idrblab.net

Impact of Conformational Restrictions on PKC Activation

The potent ability of Teleocidin B4 to activate Protein Kinase C (PKC) is intrinsically linked to its rigid and conformationally constrained molecular architecture. Unlike the endogenous PKC activator diacylglycerol (DAG), which is highly flexible, Teleocidin B4 possesses a structurally complex and relatively inflexible framework. This pre-organized conformation is crucial for its high-affinity binding to the C1 regulatory domain of PKC, minimizing the entropic penalty that a more flexible molecule would pay upon adopting a specific bound conformation.

The core of Teleocidin B4's activity lies in its indolactam V moiety, a unique indole-fused nine-membered lactam ring. nih.govjst.go.jp This scaffold holds key functional groups in a specific three-dimensional arrangement that mimics the binding-competent conformation of DAG. Structure-activity relationship studies have consistently shown that the indolactam V skeleton is essential for biological activity. nih.gov The rigidity of this structure ensures that the hydrogen bond donors and acceptors, such as the C11 carbonyl, the amide NH, and the C14 primary alcohol, are presented to the C1 domain in an optimal orientation for binding. citeab.com

Comparisons with other structurally distinct but functionally similar PKC activators, like the phorbol esters, reveal a common pharmacophore model. fishersci.atuni.lu Despite having different chemical backbones, both teleocidins and phorbol esters maintain a similar spatial array of key heteroatoms, which allows them to fit into the same binding site on the C1 domain. fishersci.at The relatively rigid ring systems of these natural products are responsible for maintaining this critical three-dimensional geometry. fishersci.at

The significance of Teleocidin B4's native conformation is further highlighted by studies on its synthetic analogs and stereoisomers. Molecular docking analyses and biological assays have demonstrated a clear correlation between the conformation of the macrocyclic lactam ring and PKC-mediated activity. citeab.com Stereoisomers of the natural indolactam V core were found to exist in conformations that limit their potential for efficient binding to the PKC C1 regulatory domain. citeab.com These less active isomers failed to maintain key interactions, such as crucial hydrogen bonds and CH/π interactions with protein residues, that are observed with the natural, more potent compound. citeab.com Similarly, a synthetic lactone analog of the nine-membered indolactam V, where the lactam (amide) bond was replaced by a lactone (ester) bond, exhibited a different conformational preference and was found to be completely inactive, further underscoring the stringency of the structural requirements for activation. uni.lu

This body of evidence indicates that the conformational restriction of Teleocidin B4 is a key determinant of its function. The rigid structure effectively locks the molecule into a bioactive conformation, reducing the conformational search required for binding and ensuring a high-affinity interaction with the C1 domain, which ultimately leads to the potent activation of PKC.

Table 1: Impact of Conformational Changes on PKC Activity of Indolactam Analogs

| Compound/Analog | Key Structural Feature | Conformational Characteristic | Relative PKC Binding/Activity | Reference |

| Indolactam V (Natural) | Native nine-membered lactam ring; specific stereochemistry | Rigid, pre-organized for binding | Potent | citeab.com |

| Indolactam V Stereoisomers | Altered stereochemistry in the macrocycle | Different, less optimal ring conformation | Reduced or no activity | citeab.com |

| Indolactam V Lactone Analog | Lactam (amide) bond replaced with a lactone (ester) | Altered conformational preference | Inactive | uni.lu |

Structure Activity Relationship Sar Studies of Teleocidin B4 and Its Derivatives

Identification of Essential Structural Features for Biological Potency

The biological activity of Teleocidin B4 is not attributed to a single feature but rather to the synergistic contribution of its core structure and peripheral moieties.

Significance of the Indolactam V Core Skeleton

The foundational element for the biological activity of the teleocidin family is the indolactam V skeleton. jst.go.jp This nine-membered, indole-fused lactam ring is the common core structure across various teleocidin derivatives and is considered essential for their potent biological functions, such as activating protein kinase C (PKC). jst.go.jprsc.org Structure-activity relationship investigations have consistently shown that this core scaffold is a critical pharmacophore. jst.go.jp The specific arrangement of the amide bond, the indole (B1671886) ring, and the nine-membered lactam is crucial for creating the correct three-dimensional conformation needed to bind to the C1 domain of PKC.

Stereochemical Influences on Activity Profiles

The precise three-dimensional arrangement of atoms, or stereochemistry, within the Teleocidin B4 molecule is a critical determinant of its biological activity.

Differentiation of Isomeric Activities (Teleocidin B1-B4)

Teleocidins B1, B2, B3, and B4 are structural isomers that differ in the arrangement of the monoterpenoid moiety fused to the indole core. jst.go.jpresearchgate.net These subtle structural and stereochemical variations lead to differences in their biological activity profiles. The biosynthesis of these compounds involves a series of enzymatic reactions, including a key terpene cyclization step, which generates this diversity. rsc.orgnih.gov The distinct shapes conferred by the different cyclic terpene structures influence how each isomer fits into the binding site of PKC, resulting in varied potencies as PKC activators. rsc.orgresearchgate.net

Rational Chemical Modifications and Analog Synthesis for SAR Probing

To meticulously map the structure-activity landscape of teleocidins, researchers have synthesized a wide array of analogs, systematically modifying different parts of the molecule. kyoto-u.ac.jpgeorgiasouthern.edu These studies have yielded critical insights into the structural requirements for activity.

Key findings from these SAR studies include:

The C14 Hydroxyl Group: This functional group on the indolactam V core is critical for activity. kyoto-u.ac.jp

The N1 Position: Introducing substituents at the N1 position of the indole nitrogen generally diminishes biological activity. kyoto-u.ac.jp

The C2 Position: Any substitution at the C2 position of the indole ring leads to a loss of activity, likely due to steric hindrance at the receptor binding site. kyoto-u.ac.jp

The C7 Position: Conversely, introducing a hydrophobic substituent at the C7 position markedly enhances potency. kyoto-u.ac.jp This finding is consistent with the role of the natural monoterpenoid moiety in enhancing activity. kyoto-u.ac.jp

The C12 Isopropyl Group: Replacing the isopropyl group at position C12 with other hydrophobic substituents can increase potency, highlighting the importance of lipophilicity in this region of the molecule. researchgate.netkyoto-u.ac.jp For instance, an analog with a highly lipophilic group at C12, (-)-indolactam-t-L, showed stronger activity than (-)-indolactam-V. researchgate.net

These rational modifications provide a detailed understanding of the pharmacophore, guiding the design of new molecules with potentially tailored activities. researchgate.net

Effects of N-Substitution on Activity

The substitution at the N-1 position of the indolactam core plays a critical role in modulating the biological activity of teleocidin compounds. Research has shown that methylation at this position leads to a decrease in biological activity. nih.gov Conversely, the introduction of larger, more lipophilic groups can enhance potency. For instance, N-prenylation or N-geranylation has been found to increase activity. nih.gov This suggests that a lipophilic substituent at this position is favorable for receptor binding and activation.

Further studies involving N1-methyl indole substrates in enzymatic reactions have indicated that these derivatives can be processed to yield N-demethylated products, highlighting the significance of the N-1 position in metabolic or binding processes. wikipedia.org The general consensus from these studies is that while the N-1 position can tolerate a range of substituents, the size and lipophilicity of the group are key determinants of the resulting biological effect.

| Modification at N-1 Position | Effect on Biological Activity | Reference |

|---|---|---|

| Methylation | Diminished activity | nih.gov |

| N-Prenylation | Increased activity | nih.gov |

| N-Geranylation | Increased activity | nih.gov |

Role of Specific Functional Groups (e.g., Hydroxymethyl Group)

The hydroxymethyl group at the C-14 position of the indolactam ring is another crucial determinant of the biological activity of Teleocidin B4 and its derivatives. sigmaaldrich.com Studies on (-)-indolactam-V, the fundamental structure of teleocidins, have provided significant insights into the role of this functional group. sigmaaldrich.comuni.lu

Initial findings suggested that the free hydroxyl group at this position was essential for activity. sigmaaldrich.com For example, replacement of the hydroxyl group with a hydrogen or chlorine atom in (-)-indolactam V resulted in compounds with significantly weaker agonist activity. openbioinformaticsjournal.com Similarly, oxidation of the hydroxymethyl group to a carboxylic acid in the functionally related phorbol (B1677699) esters led to a complete loss of activity. openbioinformaticsjournal.com

However, further research has indicated that the hydroxyl group at C-14 is not strictly indispensable, at least for inducing certain biological effects like the Epstein-Barr virus early antigen (EBV-EA). sigmaaldrich.com Derivatives such as (-)-14-dehydroxyindolactam V and (-)-14-chloroindolactam V, while weaker than the parent compound, were still potent inducers of EBV-EA. sigmaaldrich.com

Interestingly, acylation of the C-14 hydroxyl group has yielded mixed results. While etherification (e.g., O-methylation to form olivoretins) reduces activity, acylation can produce highly active compounds. nih.govsigmaaldrich.com This high activity is believed to be due to in vivo hydrolysis of the ester group, releasing the active parent compound. This is supported by the observation that bulky, hydrolysis-resistant acyl derivatives show lower activity. sigmaaldrich.com Therefore, while the C-14 hydroxymethyl group itself is a key feature for potent activity, it can also serve as a pro-drug handle. A semi-synthetic analogue of Teleocidin B4, differing only by a single hydroxymethyl group, has been noted for its direct binding to the diacylglycerol binding site of PKCα. citeab.com

| Modification at C-14 Hydroxymethyl Group | Effect on Biological Activity | Reference |

|---|---|---|

| Replacement with Hydrogen | Weaker activity | openbioinformaticsjournal.com |

| Replacement with Chlorine | Weaker activity | sigmaaldrich.comopenbioinformaticsjournal.com |

| Oxidation to Carboxylic Acid (in Phorbol Esters) | Complete loss of activity | openbioinformaticsjournal.com |

| O-Alkylation (e.g., methylation) | Reduced activity | sigmaaldrich.com |

| O-Acylation (hydrolyzable esters) | High activity (likely due to hydrolysis) | sigmaaldrich.com |

| Removal of Hydroxyl Group | Reduced but still significant activity for EBV-EA induction | sigmaaldrich.com |

Preclinical Pharmacological and Biological Applications of Teleocidin B4 Mechanistic Focus

Modulation of Cellular Growth and Differentiation Processes

Teleocidin B4 is a powerful modulator of cellular growth and differentiation, primarily through its interaction with protein kinase C (PKC), a key enzyme family in cellular signal transduction. nih.govrsc.org

Mechanistic Insights into Tumor Promotion via PKC Activation

Teleocidin B4 is recognized as a potent tumor promoter, a characteristic attributed to its strong activation of protein kinase C (PKC). ontosight.airsc.org Similar to phorbol (B1677699) esters, Teleocidin B4 binds to and activates PKC, mimicking the action of the endogenous second messenger diacylglycerol (DAG). nih.govsynaptogen.com This activation is a critical step in the signal transduction pathways that regulate cell proliferation and differentiation. rsc.orgcarnegiescience.edu

The binding of Teleocidin B4 to the C1 domain of PKC induces a conformational change in the enzyme, leading to its activation. synaptogen.com Activated PKC then phosphorylates a wide array of downstream protein substrates, initiating signaling cascades that can lead to sustained cell proliferation, a hallmark of tumor promotion. mdpi.comresearchgate.net The persistent activation of PKC by Teleocidin B4 disrupts normal cellular control mechanisms, contributing to the clonal expansion of initiated cells. mdpi.comresearchgate.net Studies have shown that Teleocidin B4 can inhibit the binding of epidermal growth factor (EGF) to its cellular receptors, likely through a PKC-mediated mechanism, further implicating its role in altering growth factor signaling pathways. nih.gov

Investigation of Tumor Growth Repression through Subtype-Specific PKC Activation

Some studies have indicated that subtype-specific activation of PKC may, in fact, repress tumor growth. nih.govrsc.org For instance, certain PKC isoforms have been linked to pro-apoptotic (cell death-promoting) or differentiation-inducing pathways. synaptogen.commdpi.com The activation of PKCδ, for example, has been associated with pro-apoptotic functions in some contexts. synaptogen.com This suggests the intriguing possibility that Teleocidin B4 or its analogs, by selectively targeting specific PKC subtypes, could potentially be harnessed for anti-cancer therapeutic strategies. nih.govrsc.org Further research is needed to fully elucidate the differential roles of PKC isoforms in response to Teleocidin B4 and to explore the potential for developing subtype-selective PKC activators with tumor-repressive properties. nih.gov

Nematicidal Activity and Its Molecular Basis

Beyond its effects on mammalian cells, Teleocidin B4 has demonstrated significant activity against nematodes, particularly the pine wood nematode, Bursaphelenchus xylophilus, the causative agent of pine wilt disease. mdpi.comnih.gov

Efficacy against Pine Wood Nematode (Bursaphelenchus xylophilus)

Teleocidin B4, isolated from Streptomyces sp. 680560, has shown potent nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus. mdpi.comnih.gov In laboratory settings, Teleocidin B4 exhibited significant mortality rates against both adult and juvenile stages of the nematode. nih.gov One study reported that Teleocidin B4 achieved 95% mortality of the pine wood nematode within 48 hours. mdpi.com This lethal effect highlights its potential as a biocontrol agent for managing pine wilt disease. mdpi.comfrontiersin.org

Table 1: Nematicidal Activity of Teleocidin B4 against Bursaphelenchus xylophilus

| Concentration (µM) | Time (hours) | Mortality Rate (%) | Reference |

|---|---|---|---|

| Not Specified | 48 | 95 | mdpi.com |

| 6.25 - 100 | 48 | >95 | nih.gov |

Mechanisms of Inhibition of Nematode Egg Hatching

In addition to its direct lethal effects on hatched nematodes, Teleocidin B4 also effectively inhibits the hatching of nematode eggs. mdpi.comnih.govfrontiersin.org This dual action is a significant advantage for a potential nematicidal agent, as it can disrupt the nematode life cycle at a critical early stage. nih.gov Studies have demonstrated that treatment with Teleocidin B4 significantly reduces the hatching rate of B. xylophilus eggs in a dose-dependent manner. nih.gov The precise molecular mechanisms underlying this inhibition are still under investigation but are thought to involve interference with essential developmental processes within the egg. mdpi.com

Identification of Molecular Targets and Pathways in Nematode Control

The exact molecular targets and pathways of Teleocidin B4 in nematodes are not yet fully elucidated. However, given its known mechanism of action in mammalian cells, it is plausible that protein kinase C or similar signaling pathways in nematodes are involved. nih.gov The disruption of these pathways could lead to a cascade of downstream effects, ultimately resulting in mortality and inhibition of egg hatching. mdpi.com Further research is necessary to identify the specific molecular targets of Teleocidin B4 in B. xylophilus and to understand the downstream signaling events that lead to its nematicidal effects. frontiersin.org This knowledge will be crucial for optimizing its use as a biocontrol agent and for developing new, more targeted nematicides. frontiersin.org

Advanced Research Methodologies and Analytical Techniques in Teleocidin B4 Research

Spectroscopic and Crystallographic Methods for Structure Elucidation

The definitive determination of the complex three-dimensional structure of natural products like Teleocidin B4 relies on a combination of powerful analytical techniques. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide detailed information about the connectivity and spatial arrangement of atoms, while X-ray crystallography offers an unambiguous picture of the molecule's absolute stereochemistry in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of the teleocidin family of compounds, including Teleocidin B4. nih.govnih.gov The initial characterization and confirmation of the planar structure and connectivity of atoms within the molecule were achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. bhu.ac.in The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of different functional groups and the basic carbon skeleton. bhu.ac.in

However, for a complex molecule like Teleocidin B4 with numerous stereocenters and overlapping signals, 2D NMR techniques are essential for unambiguous assignments. These experiments provide correlation data that reveal how different nuclei are related to each other, either through chemical bonds or through space.

| 2D NMR Technique | Information Provided | Application in Teleocidin B4 Structure Elucidation |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Helps to establish proton-proton connectivity within the various spin systems of the molecule, such as the valine and terpenoid moieties. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to a specific carbon atom (one-bond ¹H-¹³C correlation). | Allows for the direct assignment of carbon signals based on the known assignments of their attached protons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). | Crucial for connecting different spin systems and establishing the overall carbon framework by identifying long-range ¹H-¹³C connectivities across quaternary carbons. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. | Provides critical information about the relative stereochemistry and conformation of the molecule by identifying through-space proximities between protons. |

Through the systematic application of these NMR techniques, researchers can piece together the complete chemical structure of Teleocidin B4, including the connectivity of its indolactam core and the intricate stereochemistry of its terpenoid side chain.

While NMR spectroscopy is powerful for determining the relative stereochemistry of a molecule, X-ray crystallography provides the most definitive method for establishing its absolute configuration. nih.gov The initial identification of Teleocidin B-4 was supported by X-ray structural studies, which provided crucial confirmation of its complex three-dimensional architecture. nih.gov

The technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial coordinates of each atom. nih.gov This allows for the unambiguous determination of the absolute stereochemistry at all chiral centers.

Beyond the structure of Teleocidin B4 itself, X-ray crystallography has been instrumental in understanding its biosynthesis. A key step in the formation of the characteristic terpenoid ring of Teleocidin B is catalyzed by the methyltransferase TleD. nih.govnih.gov Researchers have successfully determined the X-ray crystal structure of TleD in complex with S-adenosylhomocysteine (a cofactor product) and teleocidin A-1 (the precursor to Teleocidin B). nih.gov This structural information, obtained at a resolution of 2.80 Å, has provided invaluable insights into the enzyme's active site and the molecular basis for the stereoselective cyclization reaction that it catalyzes. nih.gov The crystal structure reveals how the substrate is positioned within the enzyme, allowing for the specific chemical transformation that leads to the formation of the Teleocidin B scaffold. nih.gov

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool to complement experimental studies, providing insights into reaction mechanisms and molecular interactions at a level of detail that is often inaccessible through experimentation alone. For Teleocidin B4, computational approaches have been particularly valuable in understanding its biosynthesis and its interaction with its primary biological target, Protein Kinase C (PKC).

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of Teleocidin B4 research, DFT calculations are employed to elucidate the complex reaction mechanisms involved in its biosynthesis, particularly the intricate terpene cyclization cascade. nih.gov

This key biosynthetic step involves the formation of several carbon-carbon bonds and the establishment of multiple stereocenters in a single enzymatic transformation. DFT calculations can be used to:

Model the structures of proposed reaction intermediates and transition states. This allows researchers to visualize the molecular geometries at critical points along the reaction pathway.